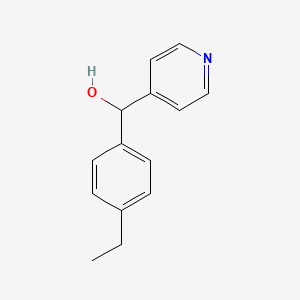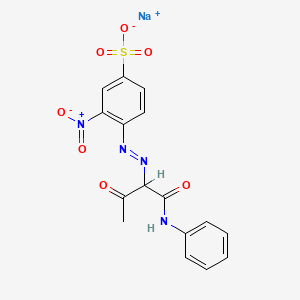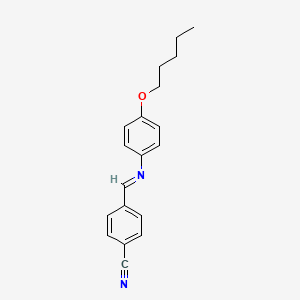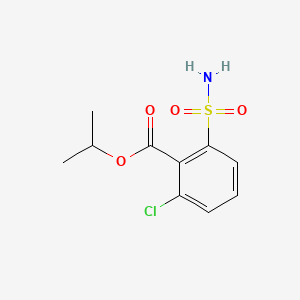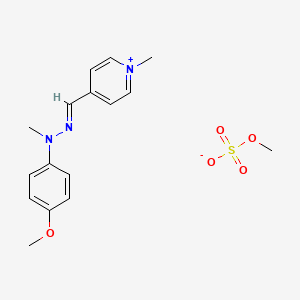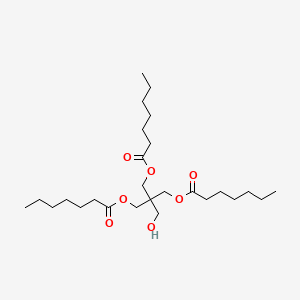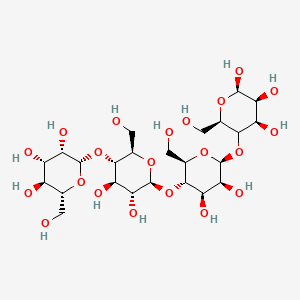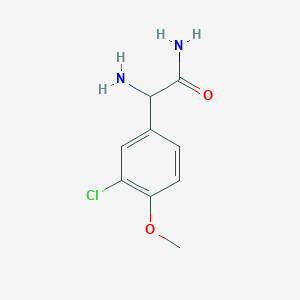![molecular formula C20H17N3O2 B13761572 N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 70660-54-7](/img/structure/B13761572.png)
N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is a synthetic organic compound with the molecular formula C20H17N3O2 and a molecular weight of 331.375 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a hydroxyl group and the other an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves the diazotization of 4-aminoacetophenone followed by coupling with 4-hydroxybiphenyl. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to maintain the quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(1,1’-Biphenyl)-2-ylacetamide: A related compound with different substituents on the aromatic rings.
Uniqueness
N-[4-[(4-Hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its specific structural features, such as the azo linkage and the combination of hydroxyl and acetamide groups. These features contribute to its distinct chemical reactivity and diverse applications .
Eigenschaften
CAS-Nummer |
70660-54-7 |
|---|---|
Molekularformel |
C20H17N3O2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O2/c1-14(24)21-17-8-10-18(11-9-17)22-23-19-13-16(7-12-20(19)25)15-5-3-2-4-6-15/h2-13,25H,1H3,(H,21,24) |
InChI-Schlüssel |
HMDMKWUYPKVKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


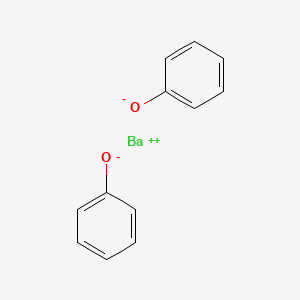
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
